Product packaging for Fmoc-L-HCys(Mmt)-OH(Cat. No.:CAS No. 887644-62-4)

Fmoc-L-HCys(Mmt)-OH

Cat. No.: B2431363
CAS No.: 887644-62-4
M. Wt: 629.77
InChI Key: PVIDVOXNTFAMDB-BHVANESWSA-N
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Description

Contextualization within Modern Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of peptides. nih.gov The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. peptide.combiosynth.com The most prevalent strategy in SPPS is Fmoc/tBu chemistry. iris-biotech.de In this method, the temporary Nα-amino protecting group is the base-labile Fmoc group, while permanent side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group. iris-biotech.dewikipedia.org

The general cycle of Fmoc-based SPPS involves several key steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically with a solution of a secondary amine like piperidine (B6355638) in a solvent such as dimethylformamide (DMF), exposing a free amine. nih.govwikipedia.org

Activation & Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amine on the growing peptide chain. biosynth.comgoogle.com

Washing: Excess reagents and byproducts are washed away before the cycle begins anew. peptide.com

Fmoc-L-HCys(Mmt)-OH is introduced into the peptide sequence during the coupling step, just like any other standard Fmoc-amino acid. The Mmt group on the homocysteine side chain remains intact during the repetitive, basic Fmoc-deprotection steps, ensuring the reactive thiol group does not interfere with chain elongation. biotage.com

Overview of Homocysteine Derivatives in Peptide Construction

Homocysteine is a non-proteinogenic amino acid, structurally similar to the proteinogenic amino acid cysteine but with an additional methylene (B1212753) group in its side chain. nih.gov While not incorporated into proteins during ribosomal translation, its inclusion in synthetic peptides is of significant interest for biochemical and therapeutic research. chemimpex.comnih.gov

The incorporation of homocysteine derivatives like this compound allows researchers to:

Introduce a reactive thiol handle: Similar to cysteine, the thiol group of homocysteine is a powerful nucleophile, enabling specific chemical modifications, bioconjugation, and the formation of disulfide bridges. chemimpex.com

Study structure-activity relationships: The altered length of the homocysteine side chain compared to cysteine can influence the resulting peptide's three-dimensional structure, stability, and biological activity.

Synthesize cyclic peptides: The selective deprotection of the Mmt group allows for on-resin cyclization between the homocysteine thiol and another reactive group in the peptide sequence, a common strategy in drug design. nih.gov

The use of this compound, with its highly acid-sensitive Mmt protecting group, provides a refined tool for these advanced applications, facilitating the synthesis of complex and uniquely functionalized peptides. nih.govcsic.es

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H35NO5S B2431363 Fmoc-L-HCys(Mmt)-OH CAS No. 887644-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)-diphenylmethyl]sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35NO5S/c1-44-30-22-20-29(21-23-30)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)46-25-24-36(37(41)42)40-38(43)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,40,43)(H,41,42)/t36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIDVOXNTFAMDB-BHVANESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H35NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization of Fmoc L Hcys Mmt Oh

Established Synthetic Routes for Fmoc-L-HCys(Mmt)-OH

The conventional synthesis of this compound is a two-step process involving the sequential protection of the amino and thiol groups of the L-homocysteine precursor. This strategy is foundational for its application in solid-phase peptide synthesis (SPPS).

Fmoc Protection of L-Homocysteine

The initial step involves the protection of the α-amino group of L-homocysteine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting L-homocysteine with a fluorenylmethyloxycarbonylating agent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu). The reaction is carried out in the presence of a base to neutralize the acid generated and to facilitate the nucleophilic attack of the amino group.

Commonly used bases include sodium carbonate or sodium bicarbonate in an aqueous-organic solvent mixture. The choice of base and solvent system is crucial for optimizing the yield and minimizing side reactions. The resulting product of this step is Fmoc-L-homocysteine.

Reaction Conditions and Catalysis in Protecting Group Installation

The efficiency of both protection steps is highly dependent on the reaction conditions. The table below summarizes typical parameters for the installation of the Fmoc and Mmt protecting groups.

ParameterFmoc ProtectionMmt Protection
Starting Material L-HomocysteineFmoc-L-Homocysteine
Protecting Agent Fmoc-Cl or Fmoc-OSuMmt-Cl
Base Sodium Carbonate, TEATriethylamine (TEA), DIPEA
Solvent Aqueous-organic mixture (e.g., Dioxane/Water)Anhydrous DMF or DCM
Temperature Room TemperatureRoom Temperature
Reaction Monitoring TLC, HPLCTLC, HPLC
Typical reaction conditions for the synthesis of this compound.

Catalysts are not typically required for these protection reactions, as the reactivity of the functional groups is sufficient under the basic conditions employed. However, careful control of stoichiometry, temperature, and reaction time is essential to maximize yield and purity.

Industrial-Scale Production and Process Optimization

The synthesis of this compound for commercial purposes follows the same fundamental route established in the laboratory but with a strong emphasis on process optimization to ensure high yield, purity, cost-effectiveness, and scalability. The transition from bench-scale to industrial production involves addressing several key factors.

High-purity starting materials are crucial, as impurities can lead to difficult-to-remove byproducts in the final product. altabioscience.com For large-scale synthesis, economies of scale in the production of Fmoc-amino acids have made them more accessible at a lower cost. altabioscience.com The optimization of reaction parameters such as solvent volumes, reaction times, and purification methods is critical for maximizing throughput and minimizing waste.

In recent years, Process Analytical Technology (PAT) has been increasingly implemented in peptide synthesis to monitor and control processes in real-time. schmidt-haensch.comresearchgate.net Techniques like in-line refractive index (RI) measurement and Raman spectroscopy can provide real-time data on reaction completion and impurity profiles, allowing for more precise process control and optimization. schmidt-haensch.comacs.org For instance, Raman spectroscopy can monitor the disappearance of the Fmoc-protecting group during deprotection steps in SPPS. acs.org

Purification of the final product on an industrial scale is typically achieved through crystallization, which is more cost-effective than chromatographic methods for large quantities. The development of robust crystallization protocols is therefore a key aspect of process optimization. acs.org The quality of the final product is rigorously assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to ensure it meets the stringent purity requirements for pharmaceutical applications. almacgroup.combiosynth.com

Research into Novel Synthetic Pathways

While the established two-step synthesis of this compound is reliable, research continues to explore alternative and more efficient synthetic strategies. These efforts are often focused on the development of novel protecting groups or alternative synthetic routes that may offer advantages in terms of orthogonality, ease of removal, or reduced side reactions.

One area of research involves the exploration of alternative thiol-protecting groups for homocysteine that are compatible with Fmoc-based solid-phase peptide synthesis. For example, the tetrahydropyranyl (Thp) group has been investigated as an alternative to the trityl (Trt) group for cysteine, showing potential for reduced racemization. sigmaaldrich.com While not a direct synthesis of this compound, the principles of exploring new protecting groups could be applied to homocysteine derivatives.

Another research avenue focuses on the development of one-pot synthesis methods, which could streamline the production process by reducing the number of isolation and purification steps. Inspired by the development of efficient one-pot methodologies for other Fmoc-protected amino acids, similar strategies could potentially be adapted for this compound. temple.edu

The table below lists the full chemical names of the compounds mentioned in this article.

Abbreviation/Common NameFull Chemical Name
This compoundN-α-(9-Fluorenylmethyloxycarbonyl)-S-(4-methoxytrityl)-L-homocysteine
L-Homocysteine(S)-2-amino-4-mercaptobutanoic acid
Fmoc-Cl9-Fluorenylmethyloxycarbonyl chloride
Fmoc-OSuN-(9-Fluorenylmethoxycarbonyloxy)succinimide
Mmt-Cl4-Methoxytrityl chloride
TEATriethylamine
DIPEAN,N'-Diisopropylethylamine
DMFDimethylformamide
DCMDichloromethane (B109758)
tButert-Butyl
ThpTetrahydropyranyl
TrtTrityl
HPLCHigh-Performance Liquid Chromatography
MSMass Spectrometry
PATProcess Analytical Technology
RIRefractive Index
SPPSSolid-Phase Peptide Synthesis

Orthogonal Protecting Group Chemistry of Fmoc L Hcys Mmt Oh

Chemical Lability and Selective Deprotection of the Fmoc Group

The Fmoc group is widely employed for the temporary protection of the α-amino group of amino acids in SPPS. Its lability under basic conditions, while remaining stable to the acidic conditions used to cleave other protecting groups, is central to its utility.

Base-Mediated Cleavage Mechanisms

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base. nih.govspringernature.com The process involves two primary steps:

Proton Abstraction: A base, typically a secondary amine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. nih.govspringernature.com The electron-withdrawing nature of the fluorene moiety renders this proton susceptible to removal by even mild bases. springernature.comtotal-synthesis.com

β-Elimination: Following proton abstraction, a β-elimination reaction occurs, leading to the cleavage of the C-O bond of the carbamate (B1207046) and the formation of a highly reactive dibenzofulvene (DBF) intermediate. nih.govspringernature.com The free amine of the amino acid is thus liberated.

The generated DBF is a reactive electrophile that can potentially undergo side reactions. To prevent this, the deprotecting amine also acts as a scavenger, trapping the DBF to form a stable adduct. nih.govspringernature.com This scavenging action drives the deprotection reaction to completion. nih.gov

Reagent Systems for Fmoc Removal in SPPS

A variety of basic reagent systems are utilized for the removal of the Fmoc group in SPPS, with the choice often depending on the specific peptide sequence and synthesis conditions. nih.govspringernature.com

Piperidine (B6355638): The most common reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.govspringernature.comgenscript.com Typical concentrations range from 20% to 50% (v/v). genscript.com Piperidine is highly effective due to its basicity (pKa ≈ 11.1) and its ability to efficiently trap the DBF intermediate. nih.gov

Alternative Amines: While piperidine is the standard, other secondary amines have been investigated to mitigate potential side reactions like aspartimide formation. nih.gov These include:

4-Methylpiperidine (4MP): Shown to be an effective deprotecting reagent, sometimes exhibiting faster reaction rates than piperidine. scielo.org.mx

Piperazine (PZ): Used in lower concentrations due to solubility constraints, often in a DMF/ethanol mixture. nih.gov

Morpholine: Can be used in higher concentrations (50-60%) in DMF and has been shown to minimize diketopiperazine and aspartimide formation. researchgate.net

The choice of solvent also plays a role, with polar solvents like DMF and NMP promoting the reaction more effectively than non-polar solvents like dichloromethane (B109758) (DCM). springernature.com

ReagentTypical ConcentrationSolventKey Characteristics
Piperidine20-50% (v/v)DMF or NMPStandard, highly efficient, effective DBF scavenger. nih.govgenscript.com
4-Methylpiperidine20% (v/v)DMFReported to have faster deprotection rates than piperidine. scielo.org.mx
Piperazine10% (w/v)DMF/Ethanol (9:1)Used at lower concentrations due to solubility. nih.gov
Morpholine50-60% (v/v)DMFMinimizes aspartimide and diketopiperazine formation. researchgate.net

Chemical Lability and Selective Deprotection of the Mmt Group

The Mmt group is an acid-labile protecting group used for the side-chain thiol of cysteine and its homologs like homocysteine. Its key advantage lies in its significantly higher acid sensitivity compared to other common acid-labile protecting groups such as tert-butyl (tBu) and trityl (Trt), allowing for its selective removal under very mild acidic conditions. rsc.orgpeptide.com

Acid-Catalyzed Cleavage Mechanisms

The deprotection of the Mmt group is an acid-catalyzed process. The mechanism involves the protonation of the ether oxygen atom by an acid, followed by the cleavage of the C-S bond. This generates a stable 4-methoxytrityl cation and the free thiol group on the homocysteine side chain. The stability of the Mmt cation, due to resonance delocalization across the three aromatic rings and the electron-donating methoxy (B1213986) group, facilitates its departure under mild acidic conditions.

Optimized Acidic Conditions for Mmt Deprotection

The selective removal of the Mmt group in the presence of more robust acid-labile groups like Boc and tBu is a critical step in many peptide synthesis strategies. researchgate.net This is typically achieved using a low concentration of a strong acid in a non-polar solvent.

Trifluoroacetic Acid (TFA): A common method for Mmt deprotection involves treating the peptide-resin with a dilute solution of TFA in DCM. rsc.orgkumamoto-u.ac.jp Concentrations typically range from 1% to 3% (v/v). rsc.org The reaction is often repeated multiple times for short durations to ensure complete removal while minimizing premature cleavage of other protecting groups or the peptide from the resin. jasco.hubiotage.com The progress of the deprotection can often be monitored by the appearance of a yellow color from the released Mmt cation. jasco.hu

Alternative Reagents: To further refine selectivity, other acidic systems have been explored.

Hexafluoroisopropanol (HFIP): Solutions of 30% HFIP in DCM have been shown to effectively remove the Mmt group without affecting Boc or tBu groups, even with prolonged exposure. researchgate.net

Acetic Acid/Trifluoroethanol (TFE)/DCM: A mixture of acetic acid, TFE, and DCM (e.g., 1:2:7) can also be used for Mmt removal. sigmaaldrich.com

Reagent SystemTypical ConditionsKey Features
TFA/DCM1-3% TFA in DCM, often with repeated treatments (e.g., 4 x 20 min). rsc.orgjasco.huWidely used, effective, requires careful optimization to maintain orthogonality. biotage.com
HFIP/DCM30% HFIP in DCM (e.g., 3 x 5 min). researchgate.netOffers high selectivity; does not affect Boc or tBu groups. researchgate.net
AcOH/TFE/DCMe.g., 1:2:7 mixture. sigmaaldrich.comProvides a milder alternative to TFA-based systems. sigmaaldrich.com

Role of Scavengers in Mmt Deprotection Efficiency and Side Product Mitigation

During the acid-catalyzed cleavage of the Mmt group, the liberated 4-methoxytrityl cation is a reactive electrophile. If not trapped, this cation can re-attach to the deprotected thiol or react with other nucleophilic residues in the peptide chain, such as tryptophan. To prevent these side reactions, scavengers are added to the deprotection cocktail.

Common Scavengers:

Triisopropylsilane (B1312306) (TIS): TIS is a highly effective scavenger for trityl-type cations. It reacts with the cation via hydride transfer to form a stable, neutral species. kumamoto-u.ac.jpsigmaaldrich.com It is typically used at concentrations of 1-5%. sigmaaldrich.com

Triethylsilane (TES): Similar to TIS, TES also functions as a cation scavenger. rsc.org

Thioanisole: Can be used to trap carbocations, although it is more commonly associated with stronger acid cleavage cocktails. sigmaaldrich.com

The inclusion of these scavengers is crucial for ensuring high-purity synthesis, especially for peptides containing sensitive residues. rsc.orgsigmaaldrich.com They effectively quench the reactive electrophiles, thereby improving the efficiency of the deprotection and minimizing the formation of unwanted side products. sigmaaldrich.com

On-Resin Monitoring Techniques for Mmt Cleavage

The selective cleavage of the 4-methoxytrityl (Mmt) group from the side chain of a homocysteine residue is a critical step in many solid-phase peptide synthesis (SPPS) strategies, enabling site-specific modifications. Monitoring the completion of this deprotection on-resin is essential to ensure high yields and purity of the final peptide. However, quantifying the efficiency of this step can be challenging because the final acidic cleavage of the peptide from the resin can obscure the results of the orthogonal deprotection. biotage.com Several techniques, both qualitative and quantitative, have been developed to monitor Mmt cleavage.

One common and rapid qualitative method involves the detection of the released Mmt cation. iris-biotech.de During the acidic treatment to remove the Mmt group, a stable Mmt cation is formed. This cation produces a distinct orange color when it comes in contact with a strong acid. iris-biotech.de

Qualitative TLC Monitoring:

A small sample of the cleavage mixture (the solution containing the deprotection reagent and the cleaved Mmt groups) is spotted onto a Thin-Layer Chromatography (TLC) plate. iris-biotech.de

The TLC plate is then exposed to hydrochloric acid (HCl) vapor. iris-biotech.de

The immediate appearance of an orange spot confirms the presence of the Mmt cation, indicating that the cleavage reaction is proceeding. iris-biotech.de

The process can be repeated with fresh deprotection solution until the orange color is no longer detected, suggesting the reaction is complete. iris-biotech.de

While straightforward, this method is not quantitative and may not be sensitive enough to detect very low levels of remaining Mmt-protected residues.

Indirect Quantitative Monitoring via Alkylation: A more quantitative approach involves an indirect method where the newly liberated thiol group is irreversibly derivatized on-resin immediately after Mmt cleavage. biotage.com This strategy allows for the efficiency of the Mmt removal to be determined by analyzing the final, fully deprotected peptide.

An example of this approach was demonstrated in a study optimizing Mmt removal from oxytocin, a peptide containing two cysteine residues. biotage.com The researchers first synthesized the peptide using Fmoc-Cys(Mmt)-OH. biotage.com After synthesis, the resin was treated under various Mmt deprotection conditions. Following this, the free thiols were alkylated on-resin. The final peptide was then cleaved from the resin, globally deprotected, and analyzed by chromatography. By quantifying the amount of alkylated versus non-alkylated peptide, the efficiency of the Mmt deprotection step could be accurately measured. biotage.com

The table below summarizes an experiment to optimize Mmt removal by varying the reaction time and number of repetitions, with deprotection efficiency measured after subsequent alkylation and final cleavage.

Table 1: Optimization of On-Resin Mmt Deprotection Conditions for Oxytocin biotage.com
Reaction Time per Repetition (minutes)Number of RepetitionsTotal Reaction Time (minutes)Percentage of Mmt Deprotected Cysteine
251080.8%
521087.4%
1011088.6%
1055094.7%

These results indicate that increasing the number of repetitions and the total reaction time significantly improves the deprotection efficiency. biotage.com Such indirect quantitative methods, although more time-consuming, provide crucial data for optimizing protocols for complex syntheses.

Orthogonality in Multi-Protecting Group Strategies

The concept of "orthogonality" in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other or the peptide-resin linkage. peptide.com The Fmoc/tBu strategy is a foundational example, where the base-labile Fmoc group is used for Nα-protection and acid-labile tert-butyl (tBu) based groups are used for side-chain protection. peptide.com Fmoc-L-HCys(Mmt)-OH is a key reagent for introducing a higher level of orthogonality, allowing for the selective deprotection of a specific side chain while others remain intact. scbt.compeptide.com

The utility of the Mmt group lies in its extreme acid lability, which is significantly greater than that of other trityl-based or tBu-based protecting groups. peptide.compeptide.com It can be cleaved using very mild acidic conditions, typically 0.5-3% trifluoroacetic acid (TFA) in dichloromethane (DCM), often with a scavenger like triethylsilane (TES) or triisopropylsilane (TIS). peptide.compeptide.com These conditions are mild enough to leave more robust acid-labile groups, such as tBu, Trityl (Trt), and Pbf (used for arginine), unaffected. iris-biotech.depeptide.com

This differential stability allows for complex synthetic routes involving:

On-resin cyclization: A peptide chain can be assembled, the Mmt group can be selectively removed from a homocysteine residue, and the resulting free thiol can be reacted with an electrophilic group on another side chain to form a cyclic peptide on the solid support. peptide.compeptide.com

Site-specific labeling: After selective deprotection of the Mmt-protected residue, a fluorescent label, biotin (B1667282) tag, or another molecule can be attached to the specific thiol group. iris-biotech.de

Synthesis of peptides with multiple disulfide bonds: In peptides containing multiple cysteine or homocysteine residues, each can be protected with a group requiring different cleavage conditions (e.g., Mmt, Trt, Acm). This allows for the controlled, sequential formation of specific disulfide bridges. peptide.com

The table below compares the deprotection conditions for various cysteine side-chain protecting groups, illustrating the orthogonality of the Mmt group.

Table 2: Deprotection Conditions for Common Cysteine Protecting Groups peptide.compeptide.com
Protecting GroupAbbreviationTypical Deprotection ReagentOrthogonal To
4-MethoxytritylMmt0.5-3% TFA in DCMFmoc, tBu, Trt, Acm
TritylTrt5-90% TFA in DCM; Iodine (I₂)Fmoc, tBu, Acm
tert-ButyltBuHigh concentration TFA (e.g., 95%)Fmoc, Mmt, Trt, Acm
AcetamidomethylAcmIodine (I₂); Mercury(II) acetate (B1210297)Fmoc, tBu, Mmt, Trt

The successful application of this compound in a multi-protecting group strategy relies on this precise control over deprotection, making it an invaluable tool for the synthesis of complex and modified peptides.

Fmoc L Hcys Mmt Oh in Advanced Peptide Synthesis Applications

Strategic Utilization in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the stepwise addition of amino acids to a growing peptide chain anchored to a solid support requires a delicate interplay of protection and deprotection steps. Fmoc-L-HCys(Mmt)-OH is engineered for this process, with the Fmoc group providing temporary protection of the α-amino group and the Mmt group offering semi-permanent, yet selectively removable, protection for the thiol side chain.

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS protocol. The process begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide chain. This is typically achieved by treatment with a 20-30% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), a reaction that is generally complete within minutes.

Following the removal of the Fmoc group and subsequent washing steps to remove excess reagent and the dibenzofulvene-piperidine adduct, the now-free N-terminal amine of the growing peptide chain is ready for coupling with the next amino acid. The carboxylic acid of the incoming this compound is activated using a variety of coupling reagents to facilitate the formation of a new peptide bond. lu.se This cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled. lu.se

The efficiency and speed of the coupling reaction involving this compound are critical for obtaining high yields of the desired peptide. Several factors influence these parameters, including the choice of coupling reagent, solvent, and reaction conditions. The Mmt group's steric bulk can also enhance the stability of the thiol side chain during these reactions. scbt.com

Commonly used coupling reagents for activating the carboxyl group of this compound include phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, are also frequently employed. nih.gov These reagents convert the carboxylic acid into a more reactive species, promoting efficient acylation of the free amino group on the resin-bound peptide. Optimized protocols can achieve coupling efficiencies greater than 95%.

Coupling Reagent ClassExamplesTypical AdditiveKey Characteristics
Uronium/Aminium SaltsHBTU, HATUBase (e.g., DIPEA)Fast reaction rates, high efficiency. nih.gov
Phosphonium SaltsPyBOPBase (e.g., DIPEA)Effective for sterically hindered couplings. sigmaaldrich.com
CarbodiimidesDICHOBt, Oxyma PureCost-effective, minimizes racemization with appropriate additives. nih.gov

A significant challenge during peptide synthesis is the risk of racemization at the α-carbon of the amino acid being coupled, particularly for sensitive residues like cysteine and its homologs. nih.govpeptide.com Racemization can occur when the carboxylic acid is activated, forming an intermediate that is susceptible to epimerization. nih.gov

Several strategies are employed to suppress this side reaction. The choice of coupling method is paramount; for instance, coupling with DIC in the presence of an additive like Oxyma Pure has been shown to be less prone to causing racemization compared to some other reagents. nih.gov The addition of copper (II) chloride with HOBt has also been reported as an effective method to suppress racemization in solution-phase couplings. peptide.com Furthermore, performing the synthesis on specific resins, such as 2-chlorotrityl chloride resin, is recommended when a cysteine derivative is the C-terminal residue, as this can reduce epimerization. sigmaaldrich.com

FactorInfluence on RacemizationMitigation Strategy
Coupling ReagentUronium/aminium reagents like HATU can increase racemization risk for sensitive residues. nih.govUse of DIC/Oxyma or DIC/HOBt combinations. nih.govpeptide.com
TemperatureElevated temperatures during coupling increase the rate of racemization. nih.govMaintain ambient or reduced temperatures during the activation and coupling steps.
Resin Choice (for C-terminal Cys)Wang-type resins can increase the risk of side reactions and racemization for C-terminal cysteine. sigmaaldrich.comUtilize 2-chlorotrityl type resins to minimize side reactions. sigmaaldrich.com

Factors Influencing Coupling Efficiency and Reaction Kinetics

Regioselective Disulfide Bond Formation in Peptides

Disulfide bonds are critical post-translational modifications that stabilize the three-dimensional structure of many biologically active peptides. cem.com The strategic use of this compound and other orthogonally protected cysteine derivatives allows for the precise, directed formation of one or more disulfide bridges, a process known as regioselective disulfide bond formation. biotage.com

This compound is ideally suited for the synthesis of peptides containing a single, specific disulfide bond. The key to its utility lies in the high acid lability of the S-Mmt protecting group compared to other side-chain protecting groups commonly used in Fmoc-SPPS, such as tert-butyl (tBu) or trityl (Trt). nih.gov The Mmt group can be selectively cleaved on the solid support by treatment with a dilute solution of trifluoroacetic acid (TFA), typically 0.5-3% in dichloromethane (B109758) (DCM). nih.govsigmaaldrich.com This mild deprotection leaves other acid-labile groups intact.

Once the Mmt groups are removed from two homocysteine (or cysteine) residues within the peptide chain, the resulting free thiol groups can be oxidized to form the desired disulfide bridge. This oxidation is commonly performed on-resin using mild oxidizing agents like N-chlorosuccinimide (NCS) or iodine. cem.comiris-biotech.de This on-resin cyclization strategy favors intramolecular bond formation, which is particularly advantageous for creating cyclic peptides. iris-biotech.de

The synthesis of peptides with two or more distinct disulfide bonds requires an orthogonal protection strategy, where different pairs of cysteine or homocysteine residues are protected with groups that can be removed under mutually exclusive conditions. sigmaaldrich-jp.com this compound is a key component in such strategies.

For example, to create a peptide with two specific disulfide bonds, one might use a combination of this compound and another orthogonally protected cysteine, such as Fmoc-Cys(Acm)-OH (Acetamidomethyl) or Fmoc-Cys(STmp)-OH (2,4,6-trimethoxyphenylsulfenyl). cem.combiotage.comsigmaaldrich-jp.com The synthesis would proceed as follows:

The fully protected linear peptide is assembled on the resin.

The Mmt groups are selectively removed with dilute TFA, and the first disulfide bond is formed via oxidation. sigmaaldrich.com

The second set of protecting groups (e.g., Acm or STmp) is then removed using a different, orthogonal deprotection condition (e.g., iodine for Acm, or a reducing agent like dithiothreitol (B142953) (DTT) for STmp). cem.combiotage.com

The newly freed thiol groups are oxidized to form the second disulfide bridge.

This stepwise deprotection and oxidation ensures that the disulfide bonds are formed only between the desired pairs of residues, enabling the construction of complex peptide architectures with high fidelity. biotage.comsigmaaldrich.com

S-Protecting GroupTypical Deprotection ReagentOrthogonality
Mmt (4-methoxytrityl)Dilute (0.5-3%) TFA in DCM. nih.govOrthogonal to Acm, STmp, tBu, and Trt groups. nih.govsigmaaldrich.com
Acm (Acetamidomethyl)Iodine (I₂), Silver (I) or Mercury (II) salts. biotage.comOrthogonal to Mmt, STmp, and acid-labile groups.
Trt (Trityl)>5% TFA or TFA cleavage cocktails. nih.govNot fully orthogonal to Mmt, but more stable. Cleaved during final peptide cleavage. nih.gov
STmp (2,4,6-trimethoxyphenylsulfenyl)Mild thiolysis (e.g., DTT). cem.comsigmaaldrich-jp.comOrthogonal to Mmt, Acm, and acid-labile groups. cem.com
Dpm (Diphenylmethyl)95% TFA (cleavage conditions). sigmaaldrich.comStable to dilute TFA used for Mmt removal, allowing for combination use. sigmaaldrich.com

On-Resin Disulfide Oxidation Methodologies

The formation of disulfide bridges is critical for constraining peptide conformation, which often enhances biological activity and stability. The use of this compound is central to strategies for regioselective on-resin disulfide bond formation. The key to these methodologies is the orthogonality of the Mmt protecting group, which can be cleaved without disturbing other acid-labile side-chain protecting groups like tert-butyl (tBu) or the resin linkage itself. iris-biotech.desigmaaldrich.com

The process typically involves the selective deprotection of the Mmt-protected homocysteine thiol while the peptide remains anchored to the solid support. This is achieved by treating the peptide-resin with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often with a cation scavenger such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) to prevent side reactions. cblpatras.grrsc.org Common deprotection cocktails include 1-3% TFA in DCM, which effectively removes the Mmt group within minutes, while leaving tBu and Trityl (Trt) groups largely intact. rsc.org

Once the free thiol is exposed, on-resin oxidation is performed to form the disulfide (or, in this case, dithiolane) bridge. Several reagents can be employed for this step, each with its own advantages:

Iodine: A classic and effective oxidizing agent, typically used in a solution of methanol (B129727) or DMF. It facilitates rapid disulfide bond formation. peptide.com

N-Chlorosuccinimide (NCS): A very fast and efficient reagent for on-resin oxidation, often completing the reaction in minutes at room temperature or with gentle heating. peptidetherapeutics.orgsigmaaldrich-jp.com It is particularly useful in automated synthesis protocols and has been shown to be compatible with tryptophan-containing peptides. sigmaaldrich-jp.com

Thallium (III) trifluoroacetate: A powerful oxidizing agent used for forming disulfide bridges, especially in challenging sequences.

Dimethyl sulfoxide (B87167) (DMSO): A milder oxidizing agent, often used in aqueous buffer systems for solution-phase oxidation, but can also be adapted for on-resin approaches.

The combination of Mmt-protected homocysteine with other orthogonally protected cysteine or homocysteine residues, such as those bearing Acetamidomethyl (Acm) or S-tert-butylthio (StBu) groups, allows for the sequential and controlled formation of multiple disulfide bridges within the same peptide. cblpatras.grpeptidetherapeutics.org For instance, an Mmt group can be removed and the resulting thiols oxidized, followed by the removal of an Acm group and oxidation to form a second, distinct disulfide linkage. cblpatras.gr

Protecting GroupDeprotection ReagentTypical ConditionsOrthogonality with tBu/Trt
Mmt 1-3% TFA in DCM with scavenger (e.g., TIS/TES)5-10 min, repeated 2-4 timesYes
Trt >5% TFA in DCM>30 minNo (Partial cleavage with Mmt conditions)
Acm Iodine (I₂) or Mercury(II) acetate (B1210297)1-2 hoursYes
StBu Reducing agents (e.g., DTT, phosphines)>1 hourYes

This table presents a comparison of common thiol protecting groups and their deprotection conditions, highlighting the utility of Mmt for selective on-resin manipulation. cblpatras.grrsc.orgpeptidetherapeutics.org

Synthesis of Complex Peptide Structures

The ability to selectively deprotect and functionalize the homocysteine side chain on-resin makes this compound an invaluable tool for constructing peptides with non-linear and modified architectures.

Beyond cyclization, the homocysteine thiol can serve as an anchor point for creating branched or "forked" peptides. After the selective on-resin removal of the Mmt group, the exposed nucleophilic thiol can be reacted with an electrophilic entity. iris-biotech.de This can include:

Alkylation: Reaction with an alkyl halide to introduce a specific moiety.

Michael Addition: Conjugation to an α,β-unsaturated carbonyl compound.

Thioester Formation and Ligation: The thiol can be used to initiate native chemical ligation (NCL)-like strategies, where a second peptide chain containing a C-terminal thioester is attached, creating a peptide branched at the homocysteine side chain.

This approach is conceptually similar to the use of Fmoc-Lys(Mmt)-OH, where the ε-amino group is the site of branching. sigmaaldrich.com The use of homocysteine offers a different chemical linkage (a thioether bond), which can have distinct stability and conformational effects on the final peptide structure.

Homocysteine is frequently used to induce macrocyclization in peptides, a strategy employed to improve proteolytic stability, enhance binding affinity, and increase cell permeability. google.com The additional methylene (B1212753) group in the homocysteine side chain compared to cysteine results in a larger ring size upon side-chain-to-side-chain or side-chain-to-terminus cyclization, which can be advantageous for achieving optimal receptor-binding conformations.

The synthesis of a cyclic peptide using this compound typically follows a standard solid-phase peptide synthesis (SPPS) protocol. Upon completion of the linear sequence, the Mmt group is selectively cleaved on-resin as described previously. The resulting free thiol is then reacted to form the cyclic structure. Common cyclization strategies involving homocysteine include:

Side-Chain to Side-Chain Cyclization: Two homocysteine (or one homocysteine and one cysteine) residues are incorporated into the peptide chain. After selective deprotection of their side chains (e.g., using this compound and another orthogonally protected Cys/HCys derivative), on-resin oxidation yields a cyclic peptide with a dithiolane bridge. peptidetherapeutics.orggoogle.com

Side-Chain to Terminus Cyclization: The Mmt-protected homocysteine is positioned within the sequence. After Mmt removal, the thiol can react with an electrophilic group installed at the N- or C-terminus of the peptide to form a macrocycle.

Thiolactone-Mediated Cyclization: Homocysteine has an intrinsic ability to form a stable five-membered ring thiolactone intramolecularly. nih.gov This activated species can react with an N-terminal amine under specific pH conditions to facilitate head-to-tail cyclization, a strategy explored in prebiotic chemistry and adapted for synthetic applications. nih.gov

This compound provides a chemical handle for the site-specific introduction of moieties that mimic or constitute post-translational modifications (PTMs). The selective deprotection of the homocysteine thiol on-resin allows for its exclusive reaction with various substrates, ensuring modification at a precise location within the peptide sequence.

A prominent example is S-palmitoylation, a lipid modification crucial for membrane association and protein signaling. The synthesis of S-palmitoylated peptides can be achieved by reacting the free homocysteine thiol (after Mmt removal) with palmitic acid, typically activated with a coupling agent, or with palmitoyl (B13399708) chloride. iris-biotech.de The use of the highly acid-labile Mmt group is advantageous here as it avoids harsh deprotection conditions that could damage the peptide or the newly installed lipid group. iris-biotech.de

Other modifications that can be introduced via the homocysteine side chain include:

Attachment of fluorescent dyes or biotin (B1667282) labels for diagnostic and research applications. chemimpex.com

Conjugation to polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. iris-biotech.de

Introduction of groups that can participate in bioorthogonal chemistry, such as alkynes or azides, for subsequent labeling in complex biological environments.

Cyclic Peptides and Macrocycles

Application in Automated Peptide Synthesis and cGMP Processes

The reliability and predictability of the chemistry associated with this compound have led to its adoption in automated and regulated synthesis environments.

Modern peptide synthesis is heavily reliant on automated platforms that perform the repetitive cycles of deprotection, coupling, and washing required for SPPS. biotage.com this compound and its associated chemistries are fully compatible with these systems. The deprotection of the Mmt group using dilute TFA and the subsequent on-resin oxidation steps can be programmed into the synthesis protocols of automated synthesizers. peptidetherapeutics.org

Research has demonstrated the successful automated synthesis of complex, disulfide-rich peptides using Fmoc-Cys(Mmt)-OH in combination with other orthogonal protecting groups on platforms like the Biotage® Initiator+ Alstra™. peptidetherapeutics.org These automated protocols allow for the precise control of reaction times, reagent delivery, and washing steps, which is critical for achieving high purity and yield, especially for the selective Mmt-removal step. peptidetherapeutics.orgbiotage.com

Scalability for Preparative and Industrial Applications

The successful transition of a peptide synthesis process from the laboratory bench to preparative and industrial-scale production is critically dependent on the selection of appropriate building blocks and protecting group strategies. The use of this compound in advanced peptide synthesis is particularly noteworthy for its scalability, which is underpinned by the unique characteristics of the 4-methoxytrityl (Mmt) protecting group for the thiol side chain.

The Mmt group's high acid lability allows for its selective removal under very mild acidic conditions, a feature that is paramount for large-scale operations where process control and minimization of side reactions are crucial. nih.gov This selective deprotection capability enables the on-resin formation of disulfide bridges or other side-chain modifications without affecting other acid-labile protecting groups or the peptide's linkage to the resin, thus streamlining the manufacturing process. sigmaaldrich.com

Research Findings in Scalable Synthesis

A significant case study demonstrating the scalability of Mmt-protected cysteine derivatives is the optimized, fully automated, solid-phase microwave-assisted synthesis of Eptifibatide, a cyclic heptapeptide (B1575542) therapeutic. acs.org While this study utilizes the closely related Fmoc-Cys(Mmt)-OH, the findings are highly relevant to the scalability of this compound due to the identical protecting group strategy. The research highlights the suitability of the Mmt group for cGMP (current Good Manufacturing Practice) compliant processes, which are a prerequisite for industrial drug production.

In this study, the synthesis of a key peptide-resin precursor, Har(Pbf)-Gly-Asp(OtBu)-Trp(Boc)-Pro-Cys(Mmt)-Rink Amide AM Resin, was successfully performed at a 5 mmol scale using a microwave-assisted solid-phase peptide synthesizer. acs.org The choice of the Mmt group was driven by its straightforward removal under mild acidic conditions, which is a significant advantage in maintaining the stability of the peptide and the resin linker during synthesis. acs.org

The scalability of the process is further evidenced by the high yields and purities achieved. For instance, one strategy for on-resin disulfide bond formation resulted in the desired crude Eptifibatide in a 60% yield with a purity of 34.9% as determined by High-Performance Liquid Chromatography (HPLC), prior to final purification. acs.org Industrial peptide purification processes often start with crude purities in this range and through multi-step chromatographic procedures, can achieve final purities exceeding 99.5%. polypeptide.com

The following table summarizes key parameters from the scalable synthesis of the Eptifibatide precursor, illustrating the process conditions that are applicable to industrial-scale production.

ParameterValueReference
Starting Material Rink Amide AM resin acs.org
Scale of Synthesis 5 mmol acs.org
Key Building Block Fmoc-Cys(Mmt)-OH acs.org
Synthesis Method Automated Microwave-Assisted SPPS acs.org
Coupling Reagents DIC and Oxyma Pure acs.org
Crude Product Yield 60% (for one strategy) acs.org
Crude Product Purity (HPLC) 34.9% (for one strategy) acs.org

This interactive table summarizes key parameters in a scalable peptide synthesis process utilizing an Mmt-protected cysteine derivative, providing a model for the industrial application of this compound.

Preparative HPLC and Purification Considerations

A critical aspect of scalability is the purification of the final peptide product. Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry standard for purifying synthetic peptides to the high levels required for therapeutic applications. nih.govcsic.es The efficiency of preparative HPLC is influenced by factors such as column diameter, sample load, and gradient optimization. nih.govpeptide.com

Research on the purification of a 26-residue synthetic antimicrobial peptide demonstrated that high recovery and purity can be achieved across a range of scales. Using a semi-preparative column, product recoveries averaged 90.7% over sample loads from 0.75 mg to 200 mg, with final purities exceeding 99%. nih.gov These findings underscore the robustness of preparative HPLC as a scalable purification method for peptides synthesized using building blocks like this compound.

The data below, derived from a study on preparative RP-HPLC, illustrates the relationship between sample load, product recovery, and purity, which are key performance indicators in scaling up peptide purification.

Sample Load (mg)Column TypeProduct Recovery (%)Final Purity (%)Reference
200Semi-preparative90.4>99 nih.gov
100Semi-preparative87.5>99 nih.gov
1.5Semi-preparative92.7>99 nih.gov
0.75Semi-preparative92.8>99 nih.gov

This interactive table showcases the high efficiency of preparative RP-HPLC in purifying peptides across different sample loads, a crucial step in the industrial production of peptides synthesized with this compound.

Methodological Advancements and Future Research Directions

Optimization of Deprotection and Coupling Protocols for Fmoc-L-HCys(Mmt)-OH

The efficiency of solid-phase peptide synthesis (SPPS) using this compound hinges on the precise control of deprotection and coupling steps. The Fmoc group is typically removed using a solution of 20-30% piperidine (B6355638) in dimethylformamide (DMF), a reaction that is generally complete within 5-10 minutes at room temperature. The highly acid-labile S-Mmt group, however, requires milder acidic conditions for its removal, allowing for selective deprotection while other acid-sensitive protecting groups, such as tert-butyl (tBu), remain intact. rsc.orgnih.gov

Optimization of Mmt deprotection is a key area of research. While low concentrations of trifluoroacetic acid (TFA) (0.5-3%) in dichloromethane (B109758) (DCM) are commonly used, the reaction time and number of treatments can be fine-tuned to maximize removal efficiency. nih.govbiotage.com For instance, one study on a related Cys(Mmt)-containing peptide found that repeated treatments (5 times) of 10 minutes each with 2% TFA in DCM yielded the highest percentage of deprotection. biotage.com The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), is also critical during Mmt removal to prevent side reactions caused by the released Mmt cation. researchgate.net

For coupling reactions, standard activating reagents like HBTU/HOBt or PyBOP with DIPEA as a base are effective. However, to minimize racemization, especially with cysteine derivatives, base-free conditions using carbodiimides like DIC in combination with HOBt or Oxyma Pure are often preferred. bachem.combachem.comnih.gov

Table 1: Deprotection and Coupling Conditions for this compound

StepReagentTypical ConditionsKey Considerations
Fmoc Deprotection Piperidine in DMF20-30% solution, 5-10 min at RT Standard procedure in Fmoc-SPPS.
Mmt Deprotection TFA in DCM0.5-3% TFA, often with 5% TIS/TES nih.govbiotage.comHighly selective; allows for on-resin modification.
Coupling HBTU/HOBt/DIPEA or DIC/HOBtStandard activation methods bachem.comBase-free methods can reduce racemization. bachem.comnih.gov

Development of Novel Reagents and Scavengers for Mmt Chemistry

The development of new reagents and scavengers aims to improve the efficiency and selectivity of Mmt group removal. While TFA is effective, alternative acidic reagents are being explored to offer milder conditions and potentially avoid side reactions. For example, solutions containing hexafluoroisopropanol (HFIP) or perfluoro-tert-butanol (B1216648) have been investigated for the deprotection of Mtt, a closely related protecting group, suggesting potential applicability to Mmt chemistry. researchgate.net These reagents can sometimes provide deprotection without affecting other acid-labile groups like Boc. researchgate.net

The role of scavengers is to trap the Mmt cation released during deprotection, preventing it from re-reacting with the free thiol or other nucleophilic residues like tryptophan. rsc.orgresearchgate.net Trialkylsilanes such as TIS and TES are standard choices. Research into novel scavengers could lead to more efficient capture of the cation, further reducing the risk of side reactions and improving the purity of the final peptide. The development of new amino linker reagents with MMT protection has also shown that structural modifications can influence the rate of deprotection, opening another avenue for optimization. doi.orgresearchgate.net

Integration with Emerging Peptide Synthesis Technologies

The unique properties of this compound make it well-suited for integration with modern peptide synthesis technologies. Automated peptide synthesizers, which standardize the repetitive cycles of deprotection, coupling, and washing, can readily incorporate this building block into their protocols. americanpeptidesociety.org The defined conditions for both Fmoc and Mmt group removal can be programmed into the synthesizer's software, enabling the efficient and reproducible production of complex peptides. americanpeptidesociety.org

Microwave-assisted peptide synthesis (MAPS) is another area where this compound can be utilized. The increased temperature in MAPS can accelerate coupling reactions, which is particularly useful for sterically hindered amino acids. americanpeptidesociety.org However, care must be taken as elevated temperatures can also increase the risk of side reactions like racemization, especially for cysteine residues. nih.gov Therefore, the integration of this compound with MAPS requires careful optimization of heating cycles and coupling reagents to balance speed and product purity.

Furthermore, the principles of Mmt protection and selective deprotection are applicable to high-throughput and parallel synthesis platforms, allowing for the rapid generation of peptide libraries for drug discovery and other applications. biotage.comamericanpeptidesociety.orgiris-biotech.de

Investigation of Side Reactions and Their Prevention in this compound Chemistry

Several side reactions can occur during the synthesis of peptides containing cysteine derivatives. One common issue is racemization, where the stereochemistry of the amino acid is altered. This is particularly prevalent during base-mediated activation steps. bachem.comnih.gov Using carbodiimide-based coupling reagents without a strong base can help to mitigate this problem. bachem.comnih.gov

Another significant side reaction is the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine position, which occurs through a β-elimination of the protected thiol, followed by the addition of piperidine from the deprotection solution. iris-biotech.depeptide.com Using sterically bulky protecting groups like Mmt can help to minimize this side reaction. peptide.com Studies have shown that both Mmt and tetrahydropyran (B127337) (Thp) protecting groups outperform others in reducing this and other side reactions. csic.es

Alkylation of the deprotected thiol by carbocations generated during the cleavage from certain resins (like Wang resin) or from other protecting groups is also a concern. peptide.com The use of efficient scavengers like TIS during Mmt deprotection and final cleavage is crucial to prevent these S-alkylation side products. peptide.com Prolonged exposure to TFA should also be avoided to prevent premature cleavage of the Mmt group.

Table 2: Common Side Reactions and Prevention Strategies

Side ReactionCausePrevention Strategy
Racemization Base-mediated activation bachem.comnih.govUse of carbodiimide (B86325) coupling (e.g., DIC/HOBt) bachem.comnih.gov
Piperidinyl-alanine formation Base-catalyzed β-elimination at C-terminal Cys iris-biotech.depeptide.comUse of bulky thiol protecting groups like Mmt peptide.com
S-alkylation Scavenger-free cleavage, reaction with carbocations peptide.comUse of scavengers (e.g., TIS, TES) peptide.com
Premature Mmt deprotection Prolonged exposure to strong acid Use of mild, controlled acidic conditions (e.g., 1% TFA)

Computational Chemistry Approaches to Predicting Reactivity and Conformation in this compound Derived Peptides

Computational chemistry offers powerful tools to predict and understand the behavior of this compound and the peptides derived from it. Molecular modeling techniques can be used to study the conformation of peptides containing Mmt-protected homocysteine, providing insights into how this bulky protecting group might influence the secondary structure of the peptide chain.

Quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to predict the reactivity of the molecule. These methods can help in understanding the mechanisms of deprotection and potential side reactions at an electronic level. For example, computational studies could model the acid-catalyzed cleavage of the Mmt group, helping to refine deprotection protocols by identifying the most favorable reaction pathways. Similarly, the propensity for side reactions like racemization or β-elimination could be assessed by calculating the activation energies for these unwanted processes. By predicting reactivity and conformational preferences, computational approaches can guide experimental work, saving time and resources in the development of new synthetic strategies and the prevention of undesirable outcomes.

Q & A

Q. How can researchers optimize the use of Fmoc-L-HCys(Mmt)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is employed to introduce cysteine residues with protected thiol groups during SPPS. The Mmt (4-methoxytrityl) group shields the thiol during iterative Fmoc deprotection (using 20% piperidine in DMF). To ensure efficient coupling, use activation reagents such as HBTU/HOBt or PyBOP with DIPEA as a base. Post-synthesis, the Mmt group is selectively removed using mild acidic conditions (e.g., 1% TFA in DCM or 0.6 M HOBt in DCM/TFE) while retaining other acid-labile protecting groups .

Q. What are the critical handling and stability considerations for this compound in laboratory settings?

  • Methodological Answer : Store the compound at 2–8°C in a desiccator to prevent moisture absorption and oxidative degradation. During synthesis, minimize exposure to light and oxygen to avoid premature thiol oxidation. Use inert atmospheres (argon/nitrogen) for long-term storage of resin-bound intermediates. Analytical HPLC with UV detection (λ = 254 nm) is recommended to monitor purity and stability .

Q. What is the standard protocol for Mmt deprotection in this compound-containing peptides?

  • Methodological Answer : Mmt deprotection is performed under mild acidic conditions to avoid side reactions. A typical protocol involves treating the resin with 0.6 M HOBt in DCM/TFE (1:1 v/v) for 30–60 minutes, followed by thorough washing with DCM and DMF. Confirm complete deprotection via Kaiser test or Ellman’s assay for free thiol quantification .

Advanced Research Questions

Q. How can orthogonal protection strategies be designed using this compound alongside other acid-sensitive groups?

  • Methodological Answer : Pair Mmt with base-labile (e.g., Alloc) or photolabile (e.g., Nvoc) protecting groups for multi-directional synthesis. For example, this compound can coexist with Fmoc-Lys(Alloc)-OH, where Alloc is removed via Pd(0)-catalyzed deprotection under neutral conditions. This enables sequential modification of cysteine and lysine residues without cross-reactivity .

Q. What experimental approaches prevent disulfide bond scrambling during SPPS with this compound?

  • Methodological Answer : To suppress unintended disulfide formation:
  • Use a reducing agent (e.g., 0.1 M TCEP) in the coupling buffer.
  • Perform Mmt deprotection under strictly anhydrous conditions to avoid thiol oxidation.
  • Introduce steric hindrance via temporary S-protecting groups (e.g., Acm) after Mmt removal, followed by final oxidative folding .

Q. How is this compound utilized in site-specific bioconjugation for therapeutic peptide-drug conjugates?

  • Methodological Answer : After Mmt deprotection, the free thiol is reacted with maleimide-functionalized payloads (e.g., toxins or fluorophores) at pH 6.5–7.4. For controlled conjugation, use a 2–3 molar excess of the maleimide reagent in PBS buffer (containing 1 mM EDTA) at 4°C for 2 hours. Purify the conjugate via size-exclusion chromatography to remove unreacted components .

Q. What analytical techniques are most effective for characterizing thiol-containing peptides synthesized with this compound?

  • Methodological Answer :
  • LC-MS : Confirm molecular weight and disulfide bond formation.
  • Ellman’s Assay : Quantify free thiols using 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) at λ = 412 nm.
  • Circular Dichroism (CD) : Monitor secondary structure changes during oxidative folding.
  • NMR : Resolve regioselectivity of disulfide bonds using 2D NOESY .

Q. How do solvent polarity and pH impact the stability of this compound during peptide elongation?

  • Methodological Answer : Polar aprotic solvents (DMF, NMP) enhance solubility and coupling efficiency. Avoid solvents with nucleophilic impurities (e.g., residual amines in DCM). Maintain pH > 8 during Fmoc deprotection to ensure efficient piperidine-mediated cleavage, but avoid prolonged exposure to strong bases to prevent Mmt group hydrolysis .

Q. What troubleshooting steps address incomplete Mmt deprotection in complex peptide sequences?

  • Methodological Answer :
  • Extend deprotection time to 90 minutes or use a higher HOBt concentration (1.0 M).
  • Introduce a swelling step with DCM before deprotection to improve reagent penetration into resin pores.
  • Verify resin loading capacity; overloading (>0.8 mmol/g) may hinder reagent access .

Q. How can this compound be integrated into the synthesis of multi-disulfide peptides with defined folding pathways?

  • Methodological Answer :
    Employ a stepwise strategy:

Synthesize linear peptides with Mmt-protected cysteines.

Deprotect specific cysteines sequentially using spatially resolved TFA gradients.

Form intra- or inter-chain disulfides via air oxidation or iodine treatment.

Use regioselective enzymes (e.g., glutaredoxin) for native folding validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.